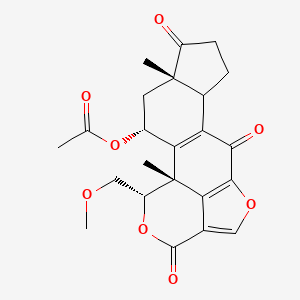
Wortmannin from Penicillium funiculosum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wortmannin is a furanosteroid metabolite derived from the fungus Penicillium funiculosum . It is widely recognized for its role as a potent and specific inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . This compound has garnered significant attention in scientific research due to its unique chemical properties and its ability to interfere with various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wortmannin is typically isolated from the fermentation broth of Penicillium funiculosum . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The synthetic route for wortmannin involves the use of specific reagents and conditions to ensure the purity and potency of the compound.
Industrial Production Methods: Industrial production of wortmannin involves large-scale fermentation of Penicillium funiculosum under controlled conditions. The fermentation broth is then subjected to a series of purification steps to isolate wortmannin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Wortmannin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles are used to introduce different functional groups into the wortmannin molecule.
Major Products: The major products formed from these reactions include modified wortmannin derivatives with enhanced biological activity and stability .
Scientific Research Applications
Wortmannin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, wortmannin is used as a tool to study the PI3K signaling pathway and its role in various cellular processes .
Biology: In biological research, wortmannin is employed to investigate the mechanisms of cell growth, differentiation, and apoptosis. It is also used to study the role of PI3K in various diseases .
Medicine: In medicine, wortmannin has shown potential as an anti-cancer agent due to its ability to inhibit PI3K and induce apoptosis in cancer cells . It is also being explored for its potential in treating other diseases, such as diabetes and neurodegenerative disorders .
Industry: In the industrial sector, wortmannin is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for pharmaceutical research and development .
Mechanism of Action
Wortmannin exerts its effects by covalently binding to the active site of PI3K enzymes, thereby inhibiting their activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to various cellular effects, including apoptosis, cell cycle arrest, and inhibition of cell proliferation . Wortmannin also affects other molecular targets, such as DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated kinase (ATM), further contributing to its biological effects .
Comparison with Similar Compounds
Wortmannin is often compared with other PI3K inhibitors, such as LY294002 and PI-103 . While all these compounds inhibit PI3K, wortmannin is unique due to its covalent binding mechanism and higher potency . Other similar compounds include:
LY294002: A reversible PI3K inhibitor with lower potency compared to wortmannin.
PI-103: A dual inhibitor of PI3K and mTOR with a different binding mechanism.
Wortmannin’s unique properties make it a valuable tool for scientific research and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C23H24O8 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[(1R,3R,5S,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate |
InChI |
InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12?,13-,15-,22+,23+/m1/s1 |
InChI Key |
QDLHCMPXEPAAMD-ZGSWIPFCSA-N |
SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2(C(CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1228803.png)
![N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine](/img/structure/B1228805.png)
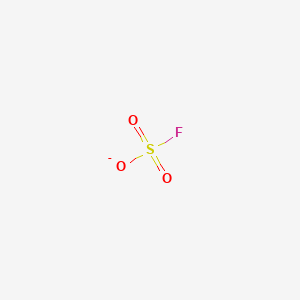
![Dimethyl 5-{3-[2-(4-methylbenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B1228810.png)

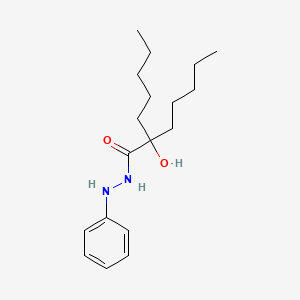
![1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one](/img/structure/B1228813.png)
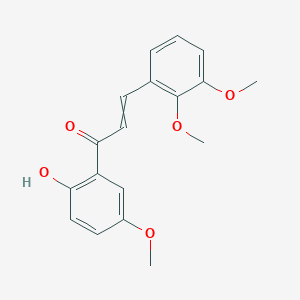
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)

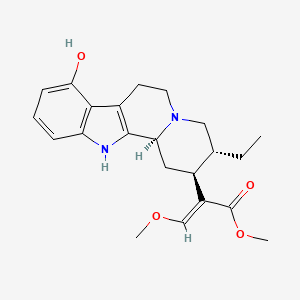
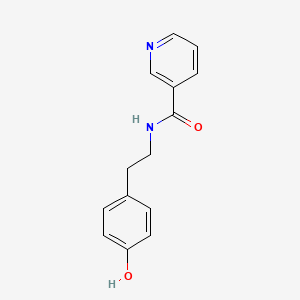
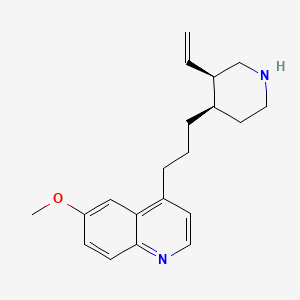
![5-(4-fluorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1228828.png)
